molecular formula C7H9ClINO B3289007 O-(2-Iodobenzyl)hydroxylamine hydrochloride CAS No. 854382-33-5

O-(2-Iodobenzyl)hydroxylamine hydrochloride

Cat. No.: B3289007
CAS No.: 854382-33-5
M. Wt: 285.51 g/mol
InChI Key: VTIQMKPRPSMRJT-UHFFFAOYSA-N
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Description

O-(2-Iodobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClINO and a molecular weight of 285.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Iodobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-iodobenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(2-Iodobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-(2-Iodobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
  • O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Uniqueness: O-(2-Iodobenzyl)hydroxylamine hydrochloride is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

O-[(2-iodophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQMKPRPSMRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669571
Record name O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-33-5
Record name O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2-Iodobenzyl)hydroxylamine hydrochloride

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